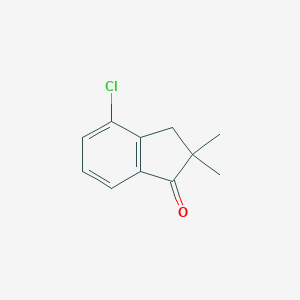
3-メチル-5-フェニルピリジン
概要
説明
3-Methyl-5-phenylpyridine is an aromatic heterocyclic compound with a molecular formula of C10H9N. It is an important intermediate in the synthesis of many organic compounds and is used in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It is also known as 3-Methyl-5-phenylpyridine hydrochloride and is a white crystalline solid with a melting point of 145-147°C. 3-Methyl-5-phenylpyridine has a wide range of applications in the chemical and pharmaceutical industries and has been studied extensively for its pharmacological properties.
科学的研究の応用
除草活性
3-メチル-5-フェニルピリジンを含むフェニルピリジン部分を含むピラゾール誘導体は、合成され、除草活性について試験されています . これらの化合物は、いくつかの種類の雑草に対して中程度の除草活性を示しています . たとえば、特定の化合物は、Setaria viridisに対して50%の阻害活性を示し、これはピロキサスルホンよりもわずかに優れていました .
新規化合物の合成
3-メチル-5-フェニルピリジンは、新規化合物の合成に使用できます。 ピラゾールを含む化合物は、簡便な合成経路を持つ5員環複素環式化合物のクラスであり、生物活性分子の研究で広く使用されています . 3-メチル-5-フェニルピリジンは、これらの化合物の部分となりえます。
材料科学研究
3-メチル-5-フェニルピリジンは、材料科学研究に使用できます。 ライフサイエンス、材料科学、化学合成、クロマトグラフィー、分析など、多くの分野の経験を持つ科学者は、この化合物を利用できます .
ピリジンのハロゲン化
3-メチル-5-フェニルピリジンは、ピリジンであるため、ピリジンの3位のハロゲン化に使用できます . この方法は、多様な3-ハロピリジンを生成するために使用されており、複雑な医薬品や農薬の最終段階のハロゲン化を実証しています .
製薬研究
3-メチル-5-フェニルピリジンは、製薬研究に使用できます。 上記のように、複雑な医薬品の最終段階のハロゲン化に使用できます .
農薬研究
3-メチル-5-フェニルピリジンは、農薬研究にも使用できます。 これは、複雑な農薬の最終段階のハロゲン化に使用されています .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that pyridinium salts, which include 3-Methyl-5-phenylpyridine, are common structures in many natural products and bioactive pharmaceuticals .
Cellular Effects
Related compounds such as 1-methyl-4-phenylpyridinium (MPP+) have been shown to selectively destroy catecholaminergic neurons, which has been used to model Parkinson’s disease .
Molecular Mechanism
Related compounds such as 1-methyl-4-phenylpyridinium (MPP+) have been shown to selectively destroy catecholaminergic neurons, which has been used to model Parkinson’s disease .
特性
IUPAC Name |
3-methyl-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKZMSXKPTQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344589 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10477-94-8 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-acetoxyamino-3-methyl-5-phenylpyridine interact with DNA, and what are the implications of this interaction?
A1: 2-Acetoxyamino-3-methyl-5-phenylpyridine is proposed as the ultimate carcinogenic form of AMPP. Research using the 32P-postlabelling technique demonstrated that this compound forms significantly more adducts with DNA compared to its precursor, 2-hydroxyamino-3-methyl-5-phenylpyridine. [] This higher adduct formation suggests a more potent interaction with DNA, which is a crucial step in the carcinogenic process. [] The ability to obtain this reactive compound in crystalline form provides a valuable tool for further investigating the mechanisms of DNA damage caused by aromatic amine carcinogens. []
Q2: What is the significance of sulfation in the metabolism of AMPP and its related compounds?
A2: Research indicates that sulfation plays a crucial role in the metabolic activation of certain aromatic amines. Studies comparing liver cytosols from different rat groups revealed that the sulfation activity towards various hydroxamic acids, including N-hydroxy-2-acetylamino-3-methyl-5-phenylpyridine (N-OH-2AAMPP), differed significantly. [] Notably, N-OH-2AAMPP was poorly sulfated by all cytosols tested. [] Interestingly, N-hydroxy-2-amino-3-methyl-5-phenylpyridine (N-OH-2AMPP), a related hydroxylamine, was conjugated, suggesting different enzymes might be responsible for the sulfation of hydroxylamines and hydroxamic acids. [] This difference in metabolic pathways could have implications for the carcinogenic potential of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






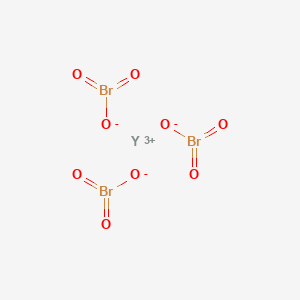



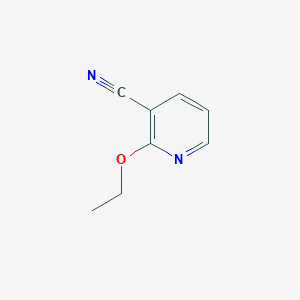
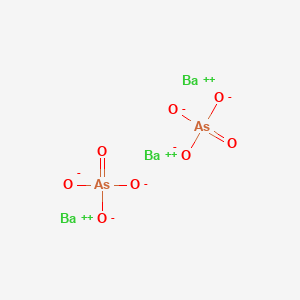
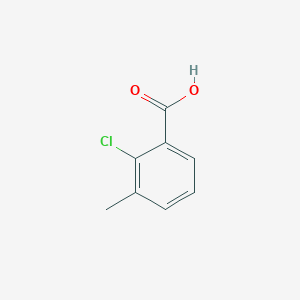

![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
